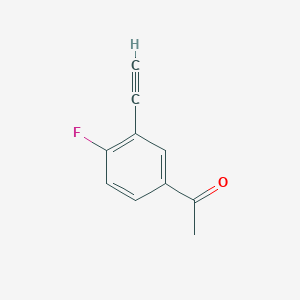
5-Acetyl-2-fluorophenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-fluorophenylacetylene is an organic compound that belongs to the class of fluorinated phenylacetylenes. This compound is characterized by the presence of an acetyl group at the 5-position and a fluorine atom at the 2-position of the phenyl ring, along with an ethynyl group. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-fluorophenylacetylene can be achieved through several methods. One common approach involves the use of copper-promoted hydration and annulation reactions. In this method, 2-fluorophenylacetylene derivatives undergo hydration of the C–F bond followed by intramolecular annulation to afford the desired product . The reaction conditions typically involve the use of a copper catalyst, potassium hydroxide, water, and potassium iodide in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-fluorophenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylacetylenes, ketones, carboxylic acids, and reduced hydrocarbons.
Aplicaciones Científicas De Investigación
5-Acetyl-2-fluorophenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Its derivatives may exhibit potential therapeutic properties and are studied for drug development.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-fluorophenylacetylene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The acetyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylacetylene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Fluorophenylacetylene: The fluorine atom is positioned differently, affecting its chemical properties and reactivity.
Uniqueness
5-Acetyl-2-fluorophenylacetylene is unique due to the presence of both the acetyl and fluorine groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H7FO |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
1-(3-ethynyl-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h1,4-6H,2H3 |
Clave InChI |
NRRSHBMUXQFVMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


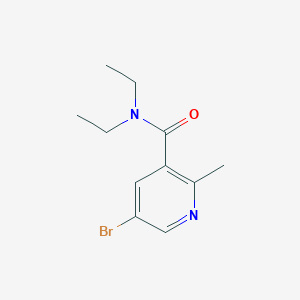
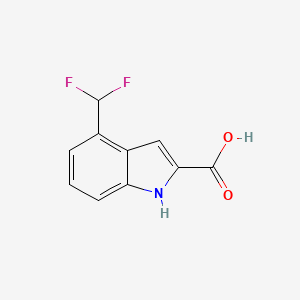
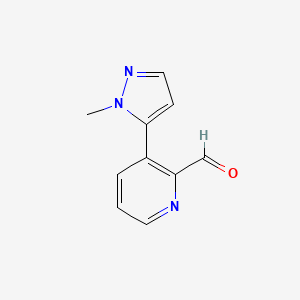
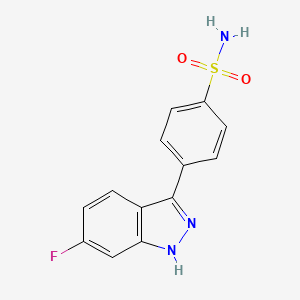

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)
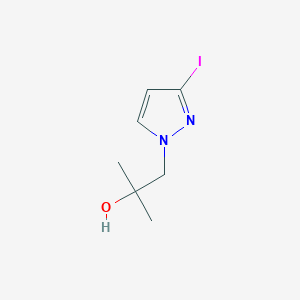
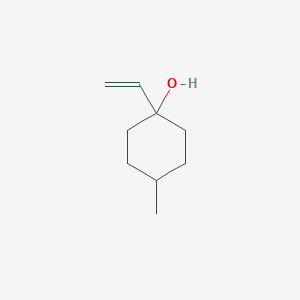
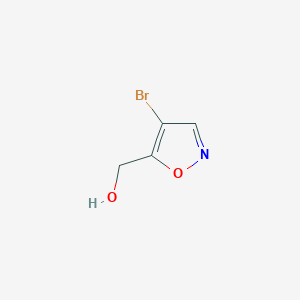
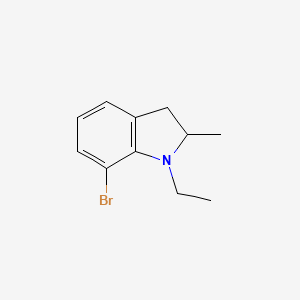
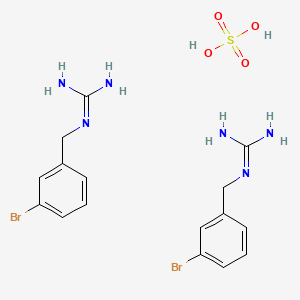
![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
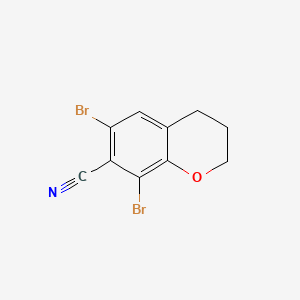
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
